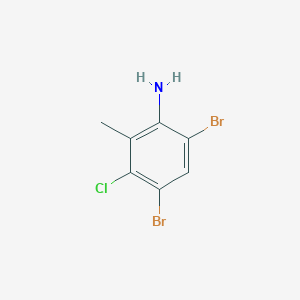

4,6-Dibromo-3-chloro-2-methylaniline

Description

Direct Halogenation Strategies

Direct halogenation strategies rely on the electrophilic substitution of a suitable chloro-methylaniline or dibromo-methylaniline precursor. The success of these routes is dictated by the directing influence of the amine, methyl, and existing halogen substituents.

A logical pathway to the target compound is the dibromination of 3-chloro-2-methylaniline (B42847). The synthesis of this starting material is well-established, commonly proceeding via the reduction of 2-chloro-6-nitrotoluene. chemicalbook.comsemanticscholar.org This reduction can be achieved using various methods, including catalytic hydrogenation or, more classically, with iron or tin in the presence of hydrochloric acid. chemicalbook.comprepchem.com A method using polysulfides has also been reported as a high-yield alternative. patsnap.comgoogle.com

With 3-chloro-2-methylaniline in hand, the subsequent bromination is governed by the powerful activating and ortho, para-directing effect of the amino group. The positions at C4 (para) and C6 (ortho) are highly activated towards electrophilic attack. Standard brominating agents such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂) in a suitable solvent like chloroform (B151607) or acetic acid can be employed to install the two bromine atoms, yielding the final product.

Reaction Scheme 1: Proposed Bromination of 3-chloro-2-methylaniline

(Note: This is a representative scheme; image generation is not a current capability.)

An alternative direct halogenation route begins with the chlorination of 4,6-dibromo-2-methylaniline. This dibrominated precursor can be synthesized by the direct bromination of 2-methylaniline (o-toluidine), analogous to the synthesis of 2,6-dibromo-4-methylaniline (B181599) from p-toluidine (B81030) using NBS. chemicalbook.comechemi.com

The subsequent chlorination of 4,6-dibromo-2-methylaniline presents a significant regiochemical challenge. The primary directing group, the amine, activates the already substituted C4 and C6 positions. The secondary directing group, the methyl at C2, activates the ortho positions C3 and C5. The two bromo substituents are deactivating. Therefore, electrophilic chlorination is directed to C3 and C5. Achieving selective chlorination at only the C3 position is difficult and would likely require careful optimization of reagents and conditions to avoid the formation of a mixture of isomers (3-chloro and 5-chloro) and potentially over-chlorinated products. Reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) could be explored for this transformation.

The direct halogenation of anilines is a cornerstone of aromatic chemistry. Various reagents have been developed to offer control over reactivity and regioselectivity. google.com For bromination, N-bromosuccinimide (NBS) is a widely used, reliable reagent for introducing bromine onto activated rings. chemicalbook.com Other systems, such as copper(II) bromide (CuBr₂), have been shown to be effective for the para-selective bromination of unprotected anilines, often under mild conditions in ionic liquids. google.com

For chlorination, N-chlorosuccinimide (NCS) is a common choice. Additionally, copper(II) chloride (CuCl₂) has been demonstrated to be an effective reagent for the para-chlorination of anilines. google.com The choice of reagent and conditions, particularly the solvent, can significantly influence the outcome of these reactions. semanticscholar.org

| Halogenation Type | Reagent | Abbreviation | Typical Application/Selectivity |

|---|---|---|---|

| Bromination | N-Bromosuccinimide | NBS | General bromination of activated rings. chemicalbook.com |

| Bromination | Bromine | Br₂ | Strong brominating agent, often used in acetic acid or chloroform. |

| Bromination | Copper(II) Bromide | CuBr₂ | Mild, para-selective bromination of anilines. google.com |

| Chlorination | N-Chlorosuccinimide | NCS | General chlorination of activated rings. google.com |

| Chlorination | Sulfuryl Chloride | SO₂Cl₂ | Powerful chlorinating agent. |

| Chlorination | Copper(II) Chloride | CuCl₂ | Mild, para-selective chlorination of anilines. google.com |

Functional Group Interconversion Approaches

These methods involve constructing the fully halogenated benzene (B151609) ring first, followed by the introduction of the amine functionality, typically by reducing a nitro group.

A highly viable route involves the synthesis and subsequent reduction of a 4,6-dibromo-3-chloro-2-methyl-1-nitrobenzene precursor. While the synthesis of this specific nitro compound is not explicitly detailed in the searched literature, its formation via electrophilic nitration of a precursor like 1,3-dibromo-2-chloro-4-methylbenzene is a standard and predictable reaction. The existence of isomeric compounds like 1,5-dibromo-2-chloro-3-methyl-4-nitrobenzene further supports the accessibility of this class of molecules. bldpharm.com

Once the nitroaromatic precursor is obtained, the reduction of the nitro group to an amine is a common and high-yielding transformation. This can be accomplished under various conditions, with the Bechamp reduction (iron metal in acidic medium) or reduction with tin(II) chloride (SnCl₂) in concentrated hydrochloric acid being classic and effective methods that are tolerant of aryl halides. Catalytic hydrogenation over palladium or platinum catalysts is also a possibility, though catalyst poisoning or dehalogenation can sometimes be competing reactions.

| Reagent System | Typical Conditions | Key Features |

|---|---|---|

| Fe / HCl or Fe / CH₃COOH | Heating in aqueous acid/alcohol. | Classical, inexpensive, and effective method. |

| SnCl₂ / HCl | Often used in concentrated HCl, sometimes at room temperature. | A very common and reliable laboratory-scale method. |

| H₂ / Pd-C | Hydrogen gas, palladium on carbon catalyst, various solvents (e.g., EtOH, EtOAc). | Clean method, but potential for dehalogenation. |

| Sodium Polysulfide (Na₂Sₓ) | Aqueous or alcoholic solution, heating. | Can sometimes offer selective reduction of one nitro group in a dinitro compound. patsnap.com |

Modern synthetic chemistry offers powerful cross-coupling methods for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an aryl halide with an amine. iucr.org This strategy could be applied to the synthesis of this compound by using a polyhalogenated precursor, such as 1,3,5-tribromo-2-chloro-4-methylbenzene, and an ammonia (B1221849) equivalent (e.g., benzophenone (B1666685) imine followed by hydrolysis, or lithium bis(trimethylsilyl)amide).

This approach would require a precursor with four halogen substituents, one of which would ideally be more reactive towards oxidative addition to the palladium catalyst (e.g., an iodide instead of a bromide or chloride). While no specific example for the synthesis of the target molecule using this method was found, it represents a potent and feasible, albeit potentially more expensive, synthetic route. The reaction typically requires a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃), a specialized phosphine (B1218219) ligand (such as XPhos or SPhos), and a base (commonly a strong, non-nucleophilic base like NaOt-Bu or Cs₂CO₃). scbt.com

Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromo-3-chloro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2ClN/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHAPKHGUQHSCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1Cl)Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428255 | |

| Record name | 4,6-dibromo-3-chloro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84483-19-2 | |

| Record name | 4,6-dibromo-3-chloro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 4,6 Dibromo 3 Chloro 2 Methylaniline

Optimization and Scale-Up Considerations in Preparative Chemistry

Control of Reaction Conditions for Regioselectivity and Yield

Achieving the desired 4,6-dibromo-3-chloro-2-methylaniline isomer with high yield requires precise control over reaction parameters to manage the powerful directing effects of the amine and methyl groups and the influence of the halogen substituents.

Temperature : Reaction temperature can significantly influence outcomes. For example, in the continuous-flow hydrogenation of nitrobenzene (B124822) to aniline (B41778), yields increased from 85% at 40°C to 99% at 60°C. researchgate.net Temperature can shift the balance between kinetically and thermodynamically favored products, affecting regioselectivity.

Solvent : The choice of solvent is critical. In the halogenation of unprotected anilines with copper(II) halides, using ionic liquids as the solvent dramatically improved yields and regioselectivity for the para-substituted product under mild conditions, avoiding the need for supplementary oxygen or gaseous HCl. nih.gov

Stoichiometry and Protecting Groups : The strong activating nature of the -NH₂ group often leads to polysubstitution, such as the reaction of aniline with bromine water to form 2,4,6-tribromoaniline. byjus.com To control this, the amine can be temporarily converted to an amide (acetanilide). The less activating, sterically bulky amide group directs halogenation primarily to the para position and prevents over-halogenation. chemistrysteps.com Similarly, controlling the stoichiometry of the halogenating agent is a key strategy for achieving selective mono-, di-, or tri-halogenation. beilstein-journals.org

The table below summarizes the effect of reaction conditions on the synthesis of substituted anilines.

| Parameter | Effect on Reaction | Example |

| Temperature | Influences reaction rate and can affect product distribution (kinetic vs. thermodynamic control). researchgate.net | Increasing temperature from 40°C to 60°C boosted aniline synthesis yield from 85% to 99%. researchgate.net |

| Solvent | Can affect catalyst activity, solubility of reagents, and regioselectivity. nih.gov | Using ionic liquids instead of traditional solvents for aniline bromination with CuBr₂ led to high yields of the para-isomer. nih.gov |

| Catalyst/Ligand | Determines reaction feasibility, rate, and selectivity, especially in cross-coupling reactions. wikipedia.orgnih.gov | Bulky phosphine (B1218219) ligands (e.g., BrettPhos) are crucial for the efficient Buchwald-Hartwig amination of sterically hindered aryl halides. rug.nl |

| Protecting Groups | Modulates the reactivity of functional groups to control regioselectivity and prevent side reactions. chemistrysteps.com | Acetylation of aniline to acetanilide (B955) moderates its reactivity and directs subsequent halogenation to the para position. chemistrysteps.com |

Chemical Reactivity and Transformation Pathways of 4,6 Dibromo 3 Chloro 2 Methylaniline

Electrophilic Aromatic Substitution Reactions of the Aromatic Ring

The amino (-NH2) group is a potent activating group in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles to the ortho and para positions by donating electron density to the benzene (B151609) ring through resonance. byjus.comlibretexts.org However, the presence of three halogen atoms (two bromine and one chlorine) on the aromatic ring of 4,6-dibromo-3-chloro-2-methylaniline significantly deactivates the ring towards electrophilic attack due to their strong inductive electron-withdrawing effects. This deactivation generally makes EAS reactions more challenging compared to unsubstituted aniline (B41778).

Further Halogenation (e.g., Nitration, Sulfonation)

Halogenation: Aniline and its derivatives are highly reactive towards electrophilic halogenation. nih.gov In the case of aniline, reaction with bromine water at room temperature readily yields 2,4,6-tribromoaniline. byjus.com For this compound, the vacant position on the aromatic ring is at C5. Given the ortho, para-directing nature of the amino group and the methyl group, further halogenation would likely occur at this position, if at all possible, given the already high degree of halogenation and steric hindrance. However, the combined deactivating effect of the existing halogens makes such a reaction require harsh conditions. researchgate.net

Nitration: The nitration of anilines is complex. Direct nitration with a mixture of nitric acid and sulfuric acid can lead to oxidation and the formation of a significant amount of the meta-isomer. byjus.comyoutube.com This is because the strongly acidic conditions protonate the amino group to form the anilinium ion (-NH3+), which is a meta-director and deactivates the ring. chemistrysteps.com To achieve para-substitution, the amino group is often first protected by acetylation to form an acetanilide (B955). libretexts.orgyoutube.com This acetamido group is still an ortho, para-director but is less activating and less basic, preventing protonation and oxidation. libretexts.org For this compound, nitration at the C5 position would be the expected outcome after protection of the amino group, though the reaction would be sluggish due to the deactivating halogens.

Sulfonation: Aromatic sulfonation is a reversible reaction that introduces a sulfonic acid group (-SO3H) onto an aromatic ring. wikipedia.orglibretexts.org Aniline reacts vigorously with sulfuric acid to form anilinium hydrogen sulfate, which upon heating, rearranges to sulfanilic acid. byjus.com The -NH2 group directs the sulfonation to the para position. In this compound, the para position relative to the amino group is occupied by a bromine atom. Sulfonation, if it were to occur, would be directed to the only available position, C5. The reversibility of sulfonation makes it useful as a protecting group to block a specific position on an aromatic ring. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those with electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. nih.gov The heavily substituted ring of this compound, with three electron-withdrawing halogens, makes it a potential candidate for SNAr reactions.

Displacement of Bromine and Chlorine Substituents

The reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I. However, the position of the halogen on the aromatic ring and the nature of the other substituents play a crucial role. In halogenated anilines, bromine atoms at positions ortho to the amino group are often more reactive towards nucleophiles than a chlorine atom at the para position. This increased reactivity is due to the activation of the ring towards nucleophilic attack by the collective electron-withdrawing effects of the halogens. In this compound, the bromine atoms are at C4 and C6, and the chlorine is at C3. The relative positions of these halogens to the activating amino and methyl groups, and to each other, create a complex reactivity profile. Theoretical and experimental studies on similar polychlorinated aromatic systems have shown that the site of nucleophilic attack can be highly regioselective. mdpi.commdpi.com

Reactivity with Diverse Nucleophiles (e.g., Oxygen, Sulfur, Nitrogen)

Aryl halides can react with a variety of nucleophiles to displace the halogen atom.

Nitrogen Nucleophiles: The reaction of halogenated anilines with nitrogen nucleophiles, such as other amines, is a common method for forming new C-N bonds. nih.gov For instance, heating chloroanilines with potassium phenyl thiolate in a polar aprotic solvent can lead to the displacement of the chlorine atom. lookchem.com Similar reactivity would be expected for this compound with various amine nucleophiles, likely with displacement of one of the bromine atoms under appropriate conditions.

Sulfur Nucleophiles: Thiolates are effective nucleophiles for the displacement of halogens from aromatic rings. lookchem.com The reaction of chloroanilines with potassium phenyl thiolate has been shown to yield (phenylthio)anilines. It is plausible that this compound would react similarly with sulfur nucleophiles, leading to the substitution of a halogen, most likely one of the bromine atoms.

Oxygen Nucleophiles: While less common for less activated aryl halides, reactions with oxygen nucleophiles like alkoxides or hydroxides can occur under more forcing conditions to yield ethers or phenols, respectively. The electron-withdrawing nature of the multiple halogen substituents on this compound would facilitate such reactions compared to a monohaloaniline.

Reactions Involving the Aromatic Amine Functional Group

The amino group of anilines is a versatile functional group that can undergo a variety of reactions. cymitquimica.com

Diazotization: Primary aromatic amines react with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form diazonium salts. This reaction is fundamental in the synthesis of a wide range of aromatic compounds. The resulting diazonium group can be replaced by a variety of substituents in Sandmeyer-type reactions, including halogens, cyano, hydroxyl, and hydrogen. This provides a powerful synthetic route to introduce functionalities that are not easily accessible through direct substitution. libretexts.org The amino group of this compound can be converted to a diazonium salt, which can then be used to synthesize a variety of other derivatives.

Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides to form amides. libretexts.org For example, aniline reacts with acetic anhydride (B1165640) to form acetanilide. byjus.com This reaction is often used to protect the amino group and to moderate its activating effect in electrophilic aromatic substitution reactions. libretexts.org

Alkylation: The amino group can also be alkylated, although direct alkylation can be difficult to control and may lead to polyalkylation.

The following table summarizes the potential reactivity of this compound:

| Reaction Type | Reagent/Conditions | Expected Product/Outcome | Controlling Factors |

| Electrophilic Halogenation | Br2 or Cl2 with Lewis Acid | Further halogenation at C5 | High deactivation by existing halogens; steric hindrance. |

| Nitration | HNO3/H2SO4 (after -NH2 protection) | Nitration at C5 | Deactivation by halogens; need for amino group protection. |

| Sulfonation | Fuming H2SO4 | Sulfonation at C5 | Reversible; deactivation by halogens. |

| Friedel-Crafts Acylation/Alkylation | Acyl/Alkyl Halide, Lewis Acid (after -NH2 protection) | Acylation/Alkylation at C5 | Strong deactivation; protection of amino group is essential. |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., R-NH2, R-S-, R-O-) | Displacement of a halogen (likely Br) | Electron-withdrawing nature of halogens; position of halogens. |

| Diazotization | NaNO2, HCl | Formation of a diazonium salt | Allows for subsequent Sandmeyer reactions. |

| Acylation of Amino Group | Acyl Chloride or Anhydride | Formation of an N-acyl derivative | Protects the amino group and moderates its reactivity. |

Acylation and Alkylation of the Amino Moiety

The amino group (-NH₂) of this compound is nucleophilic and can be readily acylated or alkylated. Acylation, typically performed with acyl chlorides or anhydrides in the presence of a base, converts the aniline into a more stable and less reactive amide. For instance, reaction with acetyl chloride would yield N-(4,6-dibromo-3-chloro-2-methylphenyl)acetamide. This transformation is often used as a protective strategy for the amino group to prevent unwanted side reactions during subsequent synthetic steps.

Alkylation of the amino moiety introduces alkyl groups to the nitrogen atom. These reactions are fundamental in organic synthesis for building more complex molecular architectures. tcichemicals.com The Buchwald-Hartwig amination provides a modern approach for forming C-N bonds, including the arylation of amines. beilstein-journals.org

Diazotization and Subsequent Sandmeyer Reactions

As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid. This process converts the amino group into a diazonium salt (-N₂⁺Cl⁻), which is a highly versatile intermediate.

The resulting diazonium salt can undergo a variety of Sandmeyer reactions, where the diazonio group is replaced by a range of substituents with the aid of a copper(I) catalyst. researchgate.netnih.gov This reaction is a powerful tool for introducing functionalities that are otherwise difficult to install directly onto an aromatic ring. researchgate.net For example:

Treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) introduces a chloro or bromo substituent, respectively.

Reaction with copper(I) cyanide (CuCN) yields the corresponding benzonitrile.

A related transformation, the Schiemann reaction, uses fluoroboric acid to introduce a fluorine atom.

Reaction with potassium iodide (KI) allows for the synthesis of the corresponding aryl iodide. In the case of this compound, this pathway would lead to the formation of 1,5-Dibromo-2-chloro-4-iodo-3-methylbenzene. cymitquimica.combldpharm.com

These reactions proceed under mild conditions and offer a reliable method for the regioselective functionalization of the aniline starting material. researchgate.net

Condensation Reactions and Imine Formation

The amino group of this compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. internationaljournalcorner.com This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon, followed by a dehydration step to form the characteristic carbon-nitrogen double bond (C=N). internationaljournalcorner.comresearchgate.net

The formation of Schiff bases is typically catalyzed by an acid and is a reversible process. internationaljournalcorner.com These imine compounds are important in their own right and also serve as intermediates for the synthesis of other molecules. The reaction of anilines with aldehydes is generally more favorable than with ketones. internationaljournalcorner.com The resulting imines derived from this compound can be used as ligands in coordination chemistry or as precursors for more complex heterocyclic systems. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions

The bromine atoms at positions 4 and 6 of the aniline ring are excellent handles for palladium-catalyzed cross-coupling reactions. The general reactivity order for halides in these transformations is I > Br > Cl, making the two bromo-substituents significantly more reactive than the chloro-substituent. This difference in reactivity can potentially allow for selective functionalization.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or a boronic ester. libretexts.orgsumitomo-chem.co.jp The bromo-substituents of this compound can be coupled with various boronic acids to synthesize biaryl compounds or introduce alkyl or alkenyl groups. libretexts.orgresearchgate.net

The reaction is typically catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. libretexts.orgresearchgate.net By choosing the appropriate stoichiometry of the boronic acid, it is possible to achieve either mono- or di-substitution at the bromine positions. This reaction is compatible with a wide range of functional groups, making it a powerful tool in the synthesis of complex molecules. researchgate.netnih.gov

| Component | Examples | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, Palladacycles | libretexts.orgbeilstein-journals.org |

| Ligand | Triphenylphosphine (PPh₃) | sumitomo-chem.co.jp |

| Base | Na₂CO₃, K₃PO₄, K₂CO₃, Cs₂CO₃ | nih.govbeilstein-journals.org |

| Solvent | Toluene, Dioxane, DMF, Water | beilstein-journals.orgorganic-chemistry.org |

Heck and Sonogashira Coupling Reactions

The halogenated framework of this compound is also amenable to other important palladium-catalyzed C-C bond-forming reactions, namely the Heck and Sonogashira couplings.

The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org This method introduces vinyl groups onto the aromatic ring, providing a pathway to various styrenic derivatives. The reaction generally exhibits high trans selectivity. organic-chemistry.org

The Sonogashira reaction is a powerful method for coupling aryl halides with terminal alkynes, creating arylalkynes. wikipedia.orglibretexts.org This reaction is unique in that it typically employs a dual catalytic system of a palladium complex and a copper(I) salt (e.g., CuI) in the presence of an amine base. organic-chemistry.orgscirp.org The reaction can often be carried out under mild conditions. wikipedia.org For this compound, Sonogashira coupling at the bromo positions would yield mono- or di-alkynylated aniline derivatives, which are valuable precursors for polymers, natural products, and materials with interesting electronic properties. libretexts.org

| Reaction | Catalyst | Co-catalyst/Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Heck | Pd(OAc)₂, Palladacycles | Phosphine (B1218219) ligands | Et₃N, K₂CO₃ | DMF, Acetonitrile, Water | organic-chemistry.org |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | CuI | Et₃N, Piperidine | Toluene, THF, DMF | beilstein-journals.orgorganic-chemistry.org |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. beilstein-journals.orgorganic-chemistry.org This reaction has become a premier method for synthesizing arylamines. nih.gov The bromo-positions of this compound can be targeted to react with a wide variety of primary and secondary amines. nih.gov

This transformation requires a palladium catalyst, a suitable phosphine ligand, and a strong base. rsc.orgchemspider.com The choice of ligand is critical and often dictates the scope and efficiency of the reaction. rsc.org Bulky, electron-rich phosphine ligands such as RuPhos and BrettPhos have proven to be exceptionally effective for a broad range of substrates, including functionalized and heteroaromatic partners. nih.govrsc.org Using this methodology, this compound can be converted into more complex poly-aminoaromatic structures, which are prevalent in pharmaceuticals and materials science. nih.govnih.gov

| Component | Examples | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | beilstein-journals.orgchemspider.com |

| Ligand | X-Phos, RuPhos, BrettPhos, BINAP | beilstein-journals.orgnih.govchemspider.com |

| Base | NaOt-Bu, KOt-Bu, LiHMDS, Cs₂CO₃ | beilstein-journals.orgnih.gov |

| Solvent | Toluene, Dioxane, THF | beilstein-journals.orgchemspider.com |

Oxidative and Reductive Transformations

The presence of both an oxidizable amino group and reducible halogen substituents makes the study of oxidative and reductive reactions of this compound a subject of significant chemical interest. The regioselectivity and chemoselectivity of these transformations are highly dependent on the reaction conditions and the reagents employed.

The selective reduction of aromatic halogens, also known as hydrodehalogenation, is a synthetically useful transformation. In the case of this compound, the differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) allows for selective dehalogenation under specific conditions. The bond dissociation energies of carbon-halogen bonds follow the trend C-Br < C-Cl, indicating that the carbon-bromine bonds are weaker and thus more susceptible to cleavage.

Catalytic hydrodehalogenation, often employing transition metal catalysts such as palladium on carbon (Pd/C) or nickel-based catalysts like Ni-Al alloy, is a common method for achieving such reductions. nih.govresearchgate.net The reaction typically proceeds with a hydrogen source, which can be hydrogen gas or a transfer hydrogenation reagent.

Given the substitution pattern of this compound, selective reduction is expected to occur sequentially, with the bromine atoms being removed preferentially over the chlorine atom. This allows for the potential synthesis of various partially dehalogenated derivatives.

Table 1: Predicted Products of Selective Catalytic Hydrodehalogenation of this compound

| Starting Material | Potential Intermediate(s) | Final Product (Complete Dehalogenation) |

| This compound | 4-Bromo-3-chloro-2-methylaniline, 6-Bromo-3-chloro-2-methylaniline, 3-Chloro-2-methylaniline (B42847) | 2-Methylaniline |

This table is illustrative and based on the general principles of catalytic hydrodehalogenation. Actual product distribution may vary based on specific reaction conditions.

The oxidation of the amino group on the aromatic ring of this compound can lead to a variety of products, depending on the oxidizing agent and reaction conditions. The presence of both electron-donating (methyl) and electron-withdrawing (halogens) groups complicates the prediction of reactivity compared to simple aniline. The amino group is generally susceptible to oxidation, which can result in the formation of nitroso, azoxy, or nitro compounds. allen.in

Common oxidizing agents used for the oxidation of aromatic amines include:

Peroxy acids (e.g., peroxybenzoic acid, m-CPBA): These reagents are known to oxidize primary aromatic amines to the corresponding nitroso compounds. Further oxidation to nitro compounds is also possible with stronger oxidizing conditions.

Hydrogen peroxide (H₂O₂): In the presence of catalysts, hydrogen peroxide can be an effective oxidant for anilines. The selectivity towards nitroso, azoxy, or nitro derivatives can be controlled by the choice of catalyst and reaction parameters. researchgate.net

Potassium permanganate (B83412) (KMnO₄): This strong oxidizing agent can lead to more extensive oxidation, potentially resulting in the formation of nitro compounds or even ring cleavage under harsh conditions.

Detailed experimental studies on the aromatic oxidation of this compound are not extensively reported in publicly available literature. However, based on the general reactivity of substituted anilines, it can be postulated that controlled oxidation would likely yield the corresponding nitroso or nitro derivatives. The formation of polymeric materials, a common side reaction in aniline oxidation, is also a possibility.

Computational Chemistry and Theoretical Investigations of 4,6 Dibromo 3 Chloro 2 Methylaniline

Electronic Structure and Molecular Orbital Analysis

The electronic nature of an aromatic compound is significantly influenced by its substituents. In 4,6-dibromo-3-chloro-2-methylaniline, the presence of two bromine atoms, a chlorine atom, a methyl group, and an amino group on the benzene (B151609) ring leads to a complex electronic environment.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov

For substituted anilines, the HOMO is typically delocalized over the aniline (B41778) ring and the amino group, while the LUMO is often distributed across the aromatic system. nih.gov The introduction of electron-donating groups (like the amino and methyl groups) tends to raise the HOMO energy level, whereas electron-withdrawing groups (the halogens) tend to lower the LUMO energy level. rsc.org This combined effect generally leads to a reduction of the HOMO-LUMO gap, enhancing the molecule's reactivity. rsc.org

Table 1: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Illustrative) Note: These values are hypothetical and for illustrative purposes, based on trends observed in computational studies of similar halogenated anilines.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.98 |

| LUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.73 |

The predicted reactivity based on the HOMO-LUMO gap suggests that the molecule would be moderately reactive, with the sites for electrophilic attack likely being the electron-rich regions of the aromatic ring, influenced by the directing effects of the substituents.

Molecular Electrostatic Potential (MESP) analysis is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.orgresearchgate.net The MESP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the following features are anticipated on its MESP surface:

Negative Potential: The most negative potential is expected to be localized on the nitrogen atom of the amino group due to its lone pair of electrons. The π-system of the aromatic ring will also exhibit negative potential, although this will be significantly influenced by the electron-withdrawing halogen atoms.

Positive Potential: Regions of positive potential are likely to be found around the hydrogen atoms of the amino group. Furthermore, the halogen atoms, despite their high electronegativity, can exhibit regions of positive potential known as "sigma-holes" on their outer surface, which can participate in halogen bonding. researchgate.net

The interplay of the electron-donating amino and methyl groups with the electron-withdrawing bromo and chloro substituents creates a nuanced electrostatic landscape that governs the molecule's intermolecular interactions and reactivity. rsc.org

Halogen atoms influence electron delocalization in aromatic systems through two opposing effects: the inductive effect (-I) and the resonance effect (+R).

Inductive Effect: Being highly electronegative, halogens withdraw electron density from the benzene ring through the sigma bond (inductive effect). This effect deactivates the ring towards electrophilic substitution.

Resonance Effect: The lone pairs of electrons on the halogen atoms can be delocalized into the π-system of the ring (resonance effect), which tends to donate electron density.

Conformational Analysis and Stability Studies

The presence of substituents ortho to the amino group and the methyl group introduces steric hindrance that influences the molecule's preferred conformation.

The rotation of the amino (-NH2) and methyl (-CH3) groups relative to the plane of the benzene ring is a key conformational consideration. For ortho-substituted anilines, the planarity of the amino group can be affected.

Amino Group Conformation: In aniline, the amino group is slightly pyramidal. In this compound, the bulky bromine atom at position 6 and the chlorine atom at position 3 will sterically interact with the amino group. This steric hindrance can affect the barrier to inversion of the amino group. Computational studies on ortho-substituted anilines have shown that electronegative substituents can form intramolecular hydrogen bonds with the amine group, promoting a more planar configuration, while bulky electron-donating groups can increase the inversion barrier due to steric effects.

Methyl Group Rotation: The methyl group at position 2 is flanked by the amino group and the chlorine atom at position 3. The barrier to rotation of this methyl group would be influenced by steric clashes with these adjacent groups. Studies on related ortho-substituted aromatic amides have shown that such interactions can dramatically increase rotational barriers. nsf.govnih.gov

While specific energy barriers for this compound are not documented, theoretical calculations on similar systems suggest that the rotational barriers would be significant due to the steric crowding on the ring.

Table 2: Predicted Rotational Energy Barriers for this compound (Illustrative) Note: These values are hypothetical estimates based on trends in related substituted anilines and are for illustrative purposes only.

| Rotational Barrier | Predicted Energy (kcal/mol) |

| C-N (Amino Group) Rotation | 3.5 - 5.0 |

| C-C (Methyl Group) Rotation | 1.5 - 3.0 |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations could provide a comprehensive understanding of the conformational landscape of this compound by exploring its potential energy surface over time. Such simulations would reveal the accessible conformations, the transitions between them, and the influence of the solvent environment on the molecule's flexibility and average structure. To date, no specific MD simulation studies have been published for this compound. However, such studies on related trihalogenated anilines have been used to investigate their interactions with other molecules and surfaces, for example, their adsorption onto nanoclusters. tandfonline.comnih.gov

Spectroscopic Property Prediction (Theoretical Aspects)

Computational quantum chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement experimental data. For a molecule like this compound, these theoretical predictions can help in the assignment of experimental spectra and in understanding the relationship between its structure and its spectroscopic signatures. The primary methods for these predictions are rooted in Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).

Theoretical vibrational spectroscopy is a cornerstone of computational chemistry, used to predict the infrared (IR) and Raman spectra of molecules. These predictions are invaluable for assigning vibrational modes observed in experimental spectra. The process begins with the optimization of the molecule's geometry to find its lowest energy state. Following this, frequency calculations are performed, which involve computing the second derivatives of the energy with respect to the atomic coordinates. These calculations yield the harmonic vibrational frequencies, IR intensities, and Raman activities.

For halogenated anilines, DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide reliable results when paired with appropriate basis sets (e.g., 6-311++G(d,p)). stackexchange.com Due to the approximations inherent in the theoretical models, the calculated frequencies are often systematically higher than experimental values. To correct for this, a scaling factor is typically applied. stackexchange.com

A theoretical vibrational analysis of this compound would identify the characteristic frequencies for its functional groups. For instance, the N-H stretching vibrations of the amine group are expected in the 3400-3500 cm⁻¹ region. Aromatic C-H stretching modes typically appear around 3000-3100 cm⁻¹. The C-C stretching vibrations within the benzene ring would be observed in the 1400-1600 cm⁻¹ range. The C-N stretching vibration is also expected in this region. Vibrations involving the heavier halogen atoms (C-Br and C-Cl stretching) would occur at lower frequencies, typically below 800 cm⁻¹. The methyl group would exhibit its own characteristic symmetric and asymmetric stretching and bending modes.

To illustrate the type of data generated, the following table presents a comparison of theoretical and experimental vibrational frequencies for a related compound, 2-bromo-6-chloro-4-fluoroaniline. A similar table would be constructed for this compound in a dedicated computational study.

Table 1: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies for a Related Halogenated Aniline (2-bromo-6-chloro-4-fluoroaniline) This data is for illustrative purposes and does not represent this compound.

| Vibrational Mode | Theoretical Frequency (cm⁻¹) (B3LYP/6-31+G(d,p)) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

|---|---|---|---|

| N-H Asymmetric Stretch | 3502 | 3495 | - |

| N-H Symmetric Stretch | 3415 | 3408 | - |

| C-H Stretch | 3075 | 3070 | 3075 |

| C-C Stretch | 1610 | 1612 | 1615 |

| NH₂ Scissoring | 1585 | 1588 | - |

| C-N Stretch | 1290 | 1292 | 1295 |

| C-Br Stretch | 620 | 625 | 622 |

| C-Cl Stretch | 710 | 715 | 712 |

Source: Based on methodologies described in studies of similar compounds. joaquinbarroso.comresearchgate.net

Theoretical calculations are extensively used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.net The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically employed with DFT. rowansci.com The calculation provides the absolute isotropic shielding values for each nucleus. To convert these to the more familiar chemical shifts (δ), the shielding value of a reference compound, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory, is subtracted.

For this compound, a theoretical NMR study would predict the chemical shifts for the aromatic proton, the amine protons, and the methyl protons in the ¹H spectrum. In the ¹³C spectrum, it would predict the shifts for the seven distinct carbon atoms. The predicted shifts are highly sensitive to the electronic environment of each nucleus, which is influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating effects of the amine and methyl groups.

A computational analysis would show that the carbon atoms bonded to the halogens (C4, C6, and C3) are significantly deshielded, resulting in higher chemical shifts. Conversely, the carbon atoms ortho and para to the electron-donating amine group (C1 and C5, although C5 is substituted) would be more shielded. The methyl group's carbon and protons would have characteristic shifts in the upfield region of the spectrum.

The following table illustrates the kind of data that would be generated from a GIAO-DFT calculation for this compound, based on typical chemical shift ranges for similar structures.

Table 2: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound This data is for illustrative purposes and does not represent experimentally verified or rigorously calculated values for this specific molecule.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C1 | ~145 | Aromatic H | ~7.5 |

| C2 | ~125 | Amine H₂ | ~4.5 |

| C3 | ~130 | Methyl H₃ | ~2.2 |

| C4 | ~115 | ||

| C5 | ~138 | ||

| C6 | ~118 | ||

| C-Methyl | ~18 |

Source: Based on general principles and data from analogous compounds. chemicalbook.comchemicalbook.com

Time-dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting the UV-Visible absorption spectra of molecules. nist.gov This method calculates the energies of electronic excitations from the ground state to various excited states. The results provide the wavelength of maximum absorption (λ_max) and the oscillator strength (f), which is related to the intensity of the absorption band.

For this compound, a TD-DFT calculation would likely predict the main electronic transitions to be of the π → π* and n → π* type. The π → π* transitions involve the promotion of an electron from a bonding π orbital of the benzene ring to an antibonding π* orbital. The n → π* transitions involve the excitation of a non-bonding electron from the lone pair of the nitrogen atom into an antibonding π* orbital of the ring. The presence of the auxochromic amine group and the chromophoric benzene ring, modified by the halogens, would determine the precise energies of these transitions. The calculations would also allow for the visualization of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand the nature of the electronic transitions.

Table 3: Illustrative Predicted Electronic Transitions for this compound This data is for illustrative purposes and represents a hypothetical outcome of a TD-DFT calculation.

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | ~310 | ~0.05 | HOMO → LUMO (n → π*) |

| S₀ → S₂ | ~260 | ~0.40 | HOMO-1 → LUMO (π → π*) |

| S₀ → S₃ | ~230 | ~0.35 | HOMO → LUMO+1 (π → π*) |

Source: Based on TD-DFT studies of similar aromatic amines. nist.gov

Reaction Mechanism Studies Using Quantum Chemical Methods

Quantum chemical methods are instrumental in elucidating the mechanisms of chemical reactions. For this compound, these methods could be applied to understand its synthesis, such as the sequential halogenation of a simpler aniline precursor, or its subsequent reactions.

The synthesis of this compound likely involves electrophilic aromatic substitution reactions. chemistrysteps.combyjus.com A key step in understanding the regioselectivity and kinetics of these reactions is the characterization of the transition state (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

Computational methods can locate and characterize these transition states. Algorithms like the synchronous transit-guided quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian) or eigenvector-following methods are used to find the TS geometry. stackexchange.comjoaquinbarroso.com Once a candidate structure is found, a frequency calculation must be performed. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the formation of a C-Br bond and the breaking of a C-H bond). rowansci.com

For the synthesis of this compound, one could theoretically model the bromination of 3-chloro-2-methylaniline (B42847). The calculations would involve identifying the transition states for bromine addition at the C4 and C6 positions. The relative energies of these transition states would explain the observed regioselectivity of the reaction.

Once the stationary points (reactants, transition states, intermediates, and products) on the potential energy surface have been located and optimized, a reaction coordinate analysis can be performed. This involves mapping the energy of the system as it progresses from reactants to products. An Intrinsic Reaction Coordinate (IRC) calculation is often performed starting from the transition state structure, moving downhill in both the forward and reverse directions to ensure that the TS connects the intended reactants and products. stackexchange.com

A theoretical study on the formation of this compound would generate an energy profile for each halogenation step. This would reveal the energetic barriers for each substitution and help to rationalize the specific reaction conditions required for its synthesis.

Table 4: Illustrative Energy Profile Data for a Hypothetical Bromination Step in the Synthesis of this compound This data is for illustrative purposes and represents a hypothetical outcome of a reaction mechanism study.

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| Bromination at C4 | Reactants (Aniline precursor + Br₂) | 0.0 |

| Transition State | +15.2 | |

| σ-Complex Intermediate | +5.1 | |

| Products (Brominated aniline + HBr) | -10.5 | |

| Bromination at C6 | Reactants (Aniline precursor + Br₂) | 0.0 |

| Transition State | +14.8 | |

| σ-Complex Intermediate | +4.7 | |

| Products (Brominated aniline + HBr) | -11.0 |

Source: Based on computational studies of electrophilic aromatic substitution on anilines. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Characterization Techniques for 4,6 Dibromo 3 Chloro 2 Methylaniline Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of 4,6-Dibromo-3-chloro-2-methylaniline, providing exact molecular weight determination, which aids in confirming its elemental composition. Techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are employed for the analysis of halogenated anilines and their byproducts. nih.govacs.org The high resolving power of instruments such as quadrupole time-of-flight (QTOF) mass spectrometers allows for the differentiation of ions with very similar mass-to-charge ratios, a crucial capability when dealing with complex environmental or synthetic mixtures. youtube.com

For this compound (C₇H₆Br₂ClN), HRMS can verify its molecular formula by measuring the mass of the molecular ion with high precision, typically to four or five decimal places. This precision helps to distinguish it from other potential compounds with the same nominal mass.

Isotopic Pattern Analysis for Halogen Identification

A key feature in the mass spectrum of any halogenated compound is its distinctive isotopic pattern, which arises from the natural abundance of stable isotopes. libretexts.org Mass spectrometry separates these individual isotopic ions, providing a clear signature for the number and type of halogen atoms present. ucalgary.ca

Chlorine and bromine have characteristic isotopic distributions:

Chlorine exists as two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), with a mass difference of approximately 2 Da. This results in a characteristic M+ and M+2 peak ratio of about 3:1 for a molecule containing one chlorine atom. libretexts.orglibretexts.org

Bromine has two major isotopes: ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). Their nearly equal abundance creates a signature M+ and M+2 peak pattern with a ratio of approximately 1:1. libretexts.orglibretexts.org

For a molecule like this compound, which contains two bromine atoms and one chlorine atom, the resulting isotopic pattern for the molecular ion is a complex cluster of peaks. The relative intensities of these peaks (M+, M+2, M+4, M+6) can be predicted based on the statistical combination of the isotopes. This unique pattern serves as a definitive confirmation of the presence of two bromine atoms and one chlorine atom in the structure. acs.orgresearchgate.net

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound This table presents a hypothetical but expected isotopic pattern based on the natural abundance of bromine and chlorine isotopes.

| Ion | Isotopic Composition | Calculated m/z | Relative Intensity (%) |

|---|---|---|---|

| M+ | C₇H₆(⁷⁹Br)₂(³⁵Cl)N | 296.88 | 76.7 |

| M+2 | C₇H₆(⁷⁹Br)(⁸¹Br)(³⁵Cl)N / C₇H₆(⁷⁹Br)₂(³⁷Cl)N | 298.88 | 100.0 |

| M+4 | C₇H₆(⁸¹Br)₂(³⁵Cl)N / C₇H₆(⁷⁹Br)(⁸¹Br)(³⁷Cl)N | 300.88 | 49.3 |

Tandem Mass Spectrometry (MS/MS) for Elucidating Complex Structures

Tandem mass spectrometry (MS/MS) offers deeper structural insights by fragmenting specific ions and analyzing the resulting product ions. wikipedia.org In this technique, a precursor ion (for instance, the molecular ion of a this compound derivative) is selected in the first stage of mass analysis (MS1). wikipedia.org This selected ion is then subjected to fragmentation, commonly through collision-induced dissociation (CID), where it collides with neutral gas molecules. youtube.com The resulting fragment ions are then analyzed in a second stage (MS2). wikipedia.org

This process helps to:

Confirm Connectivity: The fragmentation pattern reveals the structural backbone of the molecule. For halogenated anilines, common fragmentation pathways include the loss of halogen atoms (as radicals or HX) and the cleavage of side chains.

Distinguish Isomers: Isomeric compounds, such as different positional arrangements of the halogens on the aniline (B41778) ring, can often be distinguished by their unique MS/MS fragmentation spectra. acs.orgnih.gov Even isomers with subtle differences, like N-alkyl versus ring-alkyl substituted anilines, can be resolved based on the reactivity of their fragment ions or their behavior in ion mobility spectrometry coupled with MS/MS. acs.orgnih.gov

Identify Unknowns: By comparing the fragmentation pattern of an unknown compound to libraries of known spectra or by interpreting the fragmentation pathways, the structure of novel derivatives or degradation products can be elucidated. researchgate.net

For this compound, MS/MS experiments would likely show initial losses of Br• or Cl• radicals, followed by cleavage of the methyl group or other substituents in derivative structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule. For substituted anilines like this compound, NMR is crucial for confirming the substitution pattern on the aromatic ring and determining the conformation of the molecule.

Multidimensional NMR (e.g., 2D COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environments of the nuclei, complex molecules often suffer from signal overlap. Two-dimensional (2D) NMR techniques spread the signals across two frequency axes, resolving ambiguities and revealing connections between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds. sdsu.edu For a derivative of this compound, a COSY spectrum would reveal couplings between the remaining aromatic proton and any adjacent protons on substituents, as well as couplings within alkyl chains of derivatives. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.org It is exceptionally useful for assigning which proton is attached to which carbon, creating a direct C-H connectivity map of the molecule. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds. wikipedia.org This is vital for piecing together the molecular skeleton. For this compound, HMBC would show correlations from the methyl protons to the C2, C1, and C3 carbons of the ring, and from the amine protons to the C1, C2, and C6 carbons, thus confirming the substitution pattern. science.gov

Table 2: Expected 2D NMR Correlations for this compound This table outlines the key predicted correlations that would be observed in 2D NMR spectra to confirm the molecular structure.

| Proton Signal | COSY Correlations (¹H-¹H) | HSQC Correlations (¹H-¹³C, 1-bond) | HMBC Correlations (¹H-¹³C, 2-3 bonds) |

|---|---|---|---|

| Aromatic H (on C5) | None | C5 | C1, C3, C4, C6 |

| Methyl H's (on C2) | None | Carbon of CH₃ group | C1, C2, C3 |

Solid-State NMR for Crystalline and Amorphous Forms

While most NMR is performed on solutions, solid-state NMR (ssNMR) provides invaluable information on the structure and dynamics of molecules in their solid, crystalline, or amorphous states. youtube.com This is particularly relevant for studying intermolecular interactions, such as halogen bonds, which can influence crystal packing. nih.gov

For halogenated compounds, ssNMR can probe the local environment of the carbon atoms and even the halogen nuclei themselves (e.g., ³⁵Cl, ⁷⁹Br, ⁸¹Br). nih.gov Key advantages of ssNMR include:

The absence of solvent effects, which can simplify spectral interpretation. nih.gov

The ability to analyze insoluble materials or different polymorphic forms of a compound.

The measurement of anisotropic parameters, such as chemical shift anisotropy (CSA) and quadrupolar coupling constants, which are averaged out in solution but provide rich structural detail in the solid state. youtube.comnih.gov

Studying this compound with ssNMR could reveal details about its crystal lattice, identify different polymorphs, and characterize non-covalent interactions governing its solid-state architecture.

Dynamic NMR for Rotational Barriers and Molecular Motion

Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as conformational changes and hindered rotation around single bonds. nih.gov In substituted anilines, the rotation around the C-N bond can be restricted due to steric hindrance from ortho substituents. researchgate.net

In the case of this compound, the methyl group at the C2 position sterically hinders the free rotation of the amino group. At low temperatures, this slow rotation would make the two amine protons chemically non-equivalent, resulting in separate signals in the ¹H NMR spectrum. As the temperature is increased, the rotation becomes faster. At a specific temperature, known as the coalescence temperature, the two distinct signals broaden and merge into a single, averaged peak. researchgate.net

By analyzing the line shape of the signals at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. researchgate.netsbq.org.br This provides quantitative data on the molecule's conformational flexibility and the steric influence of its substituents. Studies on related methylated anilines have shown that such rotational barriers can be readily determined using DNMR techniques. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific single-crystal X-ray diffraction analysis for this compound was not found in a review of current literature, its structural properties can be reliably inferred by examining closely related halogenated aniline analogs. Studies on compounds like 2,6-Dibromo-4-chloroaniline and 2,6-Dibromo-4-methylaniline (B181599) provide a robust framework for predicting its solid-state behavior. nih.govnih.gov

The crystal lattice of substituted anilines is organized by a network of non-covalent interactions, with the type and strength of these forces being highly dependent on the nature and position of the substituents. dntb.gov.uaresearchgate.net In halogenated anilines, a competition and cooperation between hydrogen bonds and halogen bonds dictate the ultimate supramolecular architecture. nih.govresearchgate.netacs.org

Hydrogen Bonding : The amino (-NH₂) group is a potent hydrogen bond donor. In the crystal structure of 2,6-Dibromo-4-chloroaniline, the amine protons form intramolecular N-H···Br hydrogen bonds, creating stable five-membered rings (S(5) motifs). nih.gov Furthermore, intermolecular N-H···Br interactions link adjacent molecules into chains. nih.gov Similarly, the structure of 2,6-Dibromo-4-methylaniline features intramolecular N-H···Br contacts and intermolecular N-H···N hydrogen bonds that generate zigzag chains. nih.gov It is highly probable that this compound would exhibit similar intramolecular N-H···Br bonds due to the bromine atom at the ortho position (position 6).

Halogen Bonding : Halogen bonding is a directional interaction between an electrophilic region on a halogen atom and a nucleophile. Given the presence of multiple halogen atoms (Br, Cl) in the target molecule, various halogen bonds (e.g., Br···Cl, Br···N) could play a role in stabilizing the crystal packing, often connecting molecular columns or sheets established by primary hydrogen bonds. dntb.gov.uaresearchgate.net

π-π Stacking : Interactions between the aromatic rings of adjacent molecules can also contribute to crystal packing. However, in some highly substituted and sterically hindered analogs like 2,6-Dibromo-4-chloroaniline, significant π-π stacking interactions are absent. nih.gov

The interplay of these forces results in a highly organized crystal packing, which for many ortho-substituted halogen anilines involves a columnar arrangement. dntb.gov.uaresearchgate.net

The substitution pattern on the aniline ring significantly influences its geometry, causing distortions from the ideal hexagonal symmetry. In the crystal structure of 2,6-Dibromo-4-methylaniline, the internal C-C-C bond angles of the benzene (B151609) ring deviate notably from the ideal 120°. nih.gov This steric strain, induced by the bulky bromine atoms and the methyl group adjacent to the amine, forces the ring to adopt a distorted conformation.

The planarity of the molecule is also a key structural parameter. The analog 2,6-Dibromo-4-chloroaniline is reported to be nearly planar, with a root-mean-square deviation of all non-hydrogen atoms from the mean plane of just 0.0242 Å. nih.gov The halogen atoms, however, can show slight displacements from this plane, which are quantified by torsion angles. For instance, in 2,6-Dibromo-4-methylaniline, the Br atoms are slightly out of the benzene ring's mean plane, described by C4—C3—C2—Br1 and C4—C6—C7—Br2 torsion angles of 179.7° and -178.5°, respectively. nih.gov

Table 1: Selected Bond Angle Data from an Analog Compound (2,6-Dibromo-4-methylaniline)

| Bond Angle | Value (°) | Reference |

|---|---|---|

| C7—C1—C2 | 115.1(4) | nih.gov |

| C1—C2—C3 | 122.8(4) | nih.gov |

| C1—C7—C6 | 123.0(4) | nih.gov |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Information

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is indispensable for identifying functional groups and probing the conformational state of a molecule. globalresearchonline.net By analyzing the characteristic frequencies at which molecular bonds vibrate, a detailed fingerprint of the compound can be obtained. nih.gov

For this compound, the vibrational spectrum is expected to show distinct bands corresponding to its constituent parts. Based on studies of similar molecules like 4-chloro-2-methylaniline (B164923) and 2-bromo-4-methylaniline, specific assignments can be predicted. nih.govresearchgate.net A gas-phase IR spectrum is available for the constitutional isomer 3-Chloro-2,6-dibromo-4-methylaniline, providing a valuable experimental reference for the expected vibrational regions. nist.gov

Key expected vibrational modes include:

N-H Vibrations : The amine group gives rise to characteristic stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region.

C-H Vibrations : Aromatic C-H stretching modes appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is found just below 3000 cm⁻¹.

C=C Aromatic Stretching : The benzene ring shows a series of characteristic stretching vibrations in the 1450-1600 cm⁻¹ range.

C-Halogen Vibrations : The carbon-halogen stretching frequencies are found in the fingerprint region of the spectrum. The C-Cl stretching vibration is generally observed between 550 and 850 cm⁻¹, while the heavier C-Br bond vibrates at lower frequencies. researchgate.net

Table 2: Predicted Vibrational Frequency Ranges for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretching | 3300 - 3500 | researchgate.net |

| Amine (-NH₂) | N-H Bending | 1580 - 1650 | researchgate.net |

| Aromatic Ring | C-H Stretching | 3000 - 3100 | materialsciencejournal.org |

| Methyl (-CH₃) | C-H Stretching | 2850 - 2980 | researchgate.net |

| Aromatic Ring | C=C Stretching | 1450 - 1600 | materialsciencejournal.org |

| C-Cl Bond | Stretching | 550 - 850 | researchgate.net |

Advanced Chromatographic Methodologies for Purity Assessment and Separation

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and isomers, thereby ensuring its purity.

The this compound molecule is achiral and does not have enantiomers. However, the broader application of chiral chromatography extends to the challenging separation of achiral positional isomers. Research has demonstrated that chiral stationary phases (CSPs) can exhibit unique selectivity towards closely related isomers of substituted anilines. mdpi.com For instance, a crown ether-based CSP (CROWNPAK CR-I) has been used to effectively separate aniline isomers, where the recognition mechanism depends on the substitution pattern on the aromatic ring. mdpi.com This capability is highly relevant for the purity assessment of this compound, as its synthesis may produce other constitutional isomers that are difficult to separate using conventional achiral chromatography.

Hyphenated techniques, which couple a separation method with a powerful detection method, are cornerstones of modern chemical analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing volatile and thermally stable compounds like halogenated anilines. epa.gov It is frequently used to monitor the progress of a reaction, identify intermediates, and quantify the final product and any impurities. mdpi.com The high resolving power of capillary GC columns combined with the definitive identification provided by the mass spectrometer makes it an invaluable tool. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary approach, particularly for compounds that are less volatile or thermally labile. A comparison of GC-MS and LC-MS for the analysis of chlorinated and methylated anilines in water samples found that both techniques are effective, though they have different strengths. d-nb.info LC-MS can sometimes allow for direct sample injection with minimal preparation. However, analytical response can be highly dependent on isomer structure; for example, ortho-substituted chloroanilines may show significantly lower ion yields in LC-MS compared to their meta- and para-substituted counterparts. d-nb.info The use of tandem mass spectrometry (MS-MS) with either GC or LC enhances selectivity and sensitivity, allowing for trace-level detection and quantification even in complex matrices. d-nb.inforesearchgate.net

Applications in Organic Synthesis and Materials Science

As a Building Block for Complex Polyhalogenated Aromatic Systems

The presence of multiple halogen atoms (two bromine and one chlorine) on the aniline (B41778) ring makes 4,6-dibromo-3-chloro-2-methylaniline a key precursor for the synthesis of more complex polyhalogenated aromatic systems. The differential reactivity of the bromine and chlorine atoms, as well as the directing effects of the amino and methyl groups, can be exploited in various cross-coupling reactions to introduce a wide range of functional groups and build intricate molecular architectures.

The bromine atoms, typically more reactive than chlorine in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, can be selectively functionalized. This allows for a stepwise and controlled construction of complex molecules. For instance, a related compound, 4-bromo-2-methylaniline, has been utilized in Suzuki cross-coupling reactions to synthesize thiophene-based imines. nih.gov This suggests that this compound could undergo similar transformations, offering two reactive sites for the introduction of new carbon-carbon bonds.

Table 1: Potential Cross-Coupling Reactions of this compound

| Coupling Reaction | Reactant | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Aryl-substituted aniline |

| Sonogashira | Terminal alkyne | Alkynyl-substituted aniline |

| Buchwald-Hartwig | Amine/Amide | Diamine or N-aryl amide derivative |

| Heck | Alkene | Alkenyl-substituted aniline |

While specific examples of the synthesis of indoles, quinolines, or diazacarbazoles directly from this compound are not readily found in the literature, the general synthetic routes to these heterocycles often involve substituted anilines. The amino group of the aniline can participate in cyclization reactions to form the nitrogen-containing ring, and the halogen substituents can be used to introduce further complexity or can be retained in the final product to modulate its electronic properties. For example, the synthesis of substituted quinolines can be achieved from anilines and aldehydes through various catalytic methods. nih.govnih.gov

The rigid and pre-organized structure of this compound makes it an interesting candidate for the synthesis of functionalized organic linkers. Through cross-coupling reactions at the bromine positions, it is conceivable to attach coordinating groups, such as pyridines or carboxylic acids, which can then be used to construct metal-organic frameworks (MOFs) or coordination polymers. The steric bulk provided by the methyl group and the halogen atoms could influence the resulting framework's topology and pore environment.

Role in the Development of Advanced Materials

The incorporation of heavy atoms like bromine into organic molecules can significantly influence their material properties, including their optical and electronic characteristics.

Aniline and its derivatives are well-known precursors to conducting polymers like polyaniline. nih.gov The polymerization of substituted anilines can lead to polymers with tailored properties. google.com While direct polymerization of this compound has not been specifically reported, it could potentially be polymerized, likely through oxidative coupling, to yield a polyaniline derivative. The resulting polymer would be heavily halogenated, which would be expected to affect its solubility, conductivity, and thermal stability.

Organic molecules with electron donor and acceptor groups are of great interest for their nonlinear optical (NLO) properties. nih.govmdpi.com The aniline moiety can act as an electron donor, and the properties can be tuned by the substituents on the aromatic ring. A theoretical study on the NLO properties of a closely related compound, 2,6-dibromo-3-chloro-4-fluoroaniline, was conducted using quantum chemical calculations. researchgate.net This study investigated the molecular structure, vibrational frequencies, and NLO properties, suggesting that halogenated anilines are of interest in this field. researchgate.net It is plausible that derivatives of this compound could also exhibit interesting NLO properties. nih.govmdpi.com

Catalysis and Ligand Design

The amino group and the ortho-methyl group of this compound provide a potential bidentate N,C-coordination site for metal ions. Furthermore, functionalization of the aromatic ring through its halogen atoms could lead to the synthesis of polydentate ligands. These ligands, when complexed with transition metals like palladium, could find applications in catalysis. The electronic properties of the ligand, and thus the catalytic activity of the metal center, would be significantly influenced by the electron-withdrawing halogen substituents.

As a Ligand Component in Transition Metal Catalysis

There is currently no published research detailing the use of this compound as a precursor or component in the synthesis of ligands for transition metal catalysis. Scientific literature does not provide any examples of its incorporation into ligand scaffolds or its subsequent application in catalytic reactions such as cross-coupling, hydrogenation, or oxidation reactions. Consequently, no data on its performance, such as catalytic activity, selectivity, or substrate scope, is available.

Role in Organocatalysis or Chiral Catalysis

Similarly, the role of this compound in either organocatalysis or chiral catalysis is not described in the current body of scientific work. There are no reports of this compound being employed as an organocatalyst itself or as a key structural motif in the design of chiral catalysts for asymmetric synthesis. As a result, there are no research findings or data tables related to its efficacy in these catalytic domains.

Future Research Directions and Unexplored Avenues for 4,6 Dibromo 3 Chloro 2 Methylaniline

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of polysubstituted anilines often involves multiple steps, including nitration, reduction, and halogenation, which can generate significant waste and utilize harsh reagents. For instance, the synthesis of a related compound, 3-chloro-2-methylaniline (B42847), can be achieved by the reduction of 6-chloro-2-nitrotoluene. google.comgoogle.com The synthesis of 2,6-Dibromo-4-methylaniline (B181599) often involves the use of brominating agents like N-Bromosuccinimide in solvents such as chloroform (B151607). chemicalbook.com

Table 1: Potential Enhancements in the Synthesis of 4,6-Dibromo-3-chloro-2-methylaniline

| Research Focus | Current Approach (Inferred from Related Syntheses) | Proposed Improvement | Potential Benefits |

|---|---|---|---|

| Regioselectivity | Multi-step synthesis involving protection, directing groups, and sequential halogenation. | Direct C-H functionalization using advanced catalytic systems. | Fewer reaction steps, reduced waste, higher atom economy. |

| Reagent Safety | Use of reagents like N-Bromosuccinimide and potentially harsh acids/bases. | Development of enzymatic or electrocatalytic halogenation methods; use of solid-supported reagents. | Reduced toxicity, easier handling, improved safety profile. |

| Solvent Use | Utilization of chlorinated solvents like chloroform. | Transition to green solvents (e.g., ionic liquids, supercritical fluids, water-based systems). | Lower environmental impact, reduced worker exposure. |

Exploration of Novel Reactivity Patterns and Cascade Reactions

The reactivity of this compound is largely unexplored. The molecule contains several reactive sites: the amino group and the three halogen atoms (two bromine, one chlorine), which have differential reactivity in cross-coupling reactions. This offers a platform for selective and sequential functionalization.

Future work should systematically investigate its participation in a variety of modern synthetic transformations. For example, the bromine atoms are typically more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination). This differential reactivity could be exploited to introduce different substituents at the 4- and 6-positions. Furthermore, the amino group can be diazotized and converted into a wide range of other functional groups.

A particularly exciting avenue is the design of cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events. One could envision a scenario where an initial cross-coupling reaction is followed by an intramolecular cyclization, leveraging the newly introduced group and the existing methyl or amino functionalities to rapidly build molecular complexity.

Integration into Advanced Functional Materials and Nanotechnology

Halogenated aromatic compounds are pivotal building blocks for a variety of functional materials, including polymers, organic semiconductors, and fire retardants. The specific substitution pattern of this compound could imbue resulting materials with unique properties.

Future research could explore the use of this compound as a monomer for synthesizing novel polymers. The presence of multiple reactive halogen sites allows for the creation of cross-linked or hyperbranched polymers with high thermal stability and specific electronic properties. These materials could find applications in high-performance plastics or as host materials for organic light-emitting diodes (OLEDs).